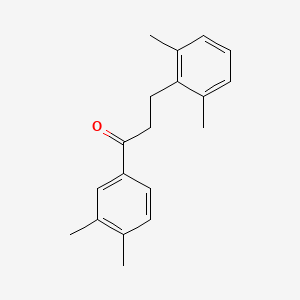
3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a ketone compound with the molecular formula C19H22O and a molecular weight of 266.38 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of chemically differentiated fragments with a metal catalyst under mild and functional group tolerant reaction conditions . The process typically uses organoboron reagents, which are stable, readily prepared, and environmentally benign .
Industrial Production Methods: Industrial production of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process includes special types of reactions and cleaning levels ranging from Class A to Class C. The compound is produced in quantities ranging from kilograms to metric tons, ensuring high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is widely used in scientific research for its versatile properties. It is utilized in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for drug development and pharmacological studies.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. Its effects are mediated through the formation of intermediate compounds and the modulation of enzyme activity .
Comparison with Similar Compounds
1,4-Dimethylbenzene: A compound with similar structural features but different functional groups.
2,4-Dimethylphenylpropiophenone: A compound with a similar core structure but different substitution patterns.
Uniqueness: 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-17(12-16(13)4)19(20)11-10-18-14(2)6-5-7-15(18)3/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYIAIBQUNRCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644794 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-90-0 |
Source


|
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














